molecular formula C15H14ClN3OS B5546865 N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B5546865
M. Wt: 319.8 g/mol
InChI Key: QLAYQBOIOBYINQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves nucleophilic displacement reactions, microwave-assisted multi-step synthesis, and cyclization processes. These methods are used to introduce various functional groups to the pyrimidine heterocyclic ring, enhancing the compound's potential biological activities (Jafar et al., 2017) (Loidreau et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including IR, 1H NMR, and X-ray diffraction. These techniques help in confirming the structural features and the presence of specific functional groups in the molecule (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of related pyrimidine compounds involves transformations with different reagents, leading to various derivatives with potential biological activities. These reactions include acetylation, formylation, and Schiff base formation, providing a diverse array of compounds for further evaluation (Farouk et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined using analytical and crystallographic techniques and contribute to the compound's application in scientific research (Repich et al., 2017).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the compound's interactions and its potential as a biological agent. Studies on related compounds reveal insights into their chemical behavior and reactivity patterns, guiding further modifications and applications (Botta et al., 1985).

Scientific Research Applications

Synthesis and Catalytic Applications

One of the primary applications of N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and related compounds is in the synthesis of complex organic molecules. A review by Parmar et al. (2023) highlights the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This review covers synthetic pathways employed for developing substituted derivatives through one-pot multicomponent reactions using diverse catalysts such as organocatalysts, metal catalysts, and green solvents. It emphasizes the application of these catalysts for the synthesis of lead molecules, indicating a direct relevance to the synthesis of complex compounds like N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-8-9(2)21-15-13(8)14(17-7-18-15)19-11-6-10(16)4-5-12(11)20-3/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAYQBOIOBYINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

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